8-[(4-ethylpiperazin-1-yl)methyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
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Description
8-[(4-ethylpiperazin-1-yl)methyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione , also known by its chemical structure, is a compound with the following characteristics:
- Molecular Formula : C21H28N6O2
- Molecular Weight : 396.495 g/mol
- Synonyms : The compound may have other names or synonyms based on its context or application.
Molecular Structure Analysis
The molecular structure of 8-[(4-ethylpiperazin-1-yl)methyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione consists of a purine core modified with an ethylpiperazine group and a phenylethyl moiety. The detailed arrangement of atoms, bond angles, and stereochemistry can be visualized using molecular modeling software.
Chemical Reactions Analysis
The compound’s reactivity and chemical behavior depend on its functional groups. Potential reactions include:
- Hydrolysis : Cleavage of the ester bond.
- Oxidation/Reduction : Alteration of the oxidation state of specific atoms.
- Substitution Reactions : Replacement of functional groups.
- Ring Closure : Formation of cyclic structures.
Physical And Chemical Properties Analysis
- Solubility : Investigate solubility in various solvents (e.g., water, organic solvents).
- Melting Point : Determine the temperature at which the compound transitions from solid to liquid.
- Stability : Assess stability under different conditions (e.g., temperature, light, pH).
- Spectroscopic Properties : Explore UV-Vis, IR, and NMR spectra.
Safety And Hazards
- Toxicity : Evaluate potential toxicity based on structural features.
- Handling Precautions : Follow standard laboratory safety protocols.
- Environmental Impact : Consider disposal methods and environmental consequences.
Future Directions
Researchers should:
- Investigate biological activity (e.g., anticancer, antimicrobial, or anti-inflammatory properties).
- Optimize synthesis routes for scalability.
- Collaborate across disciplines to unravel its therapeutic potential.
properties
IUPAC Name |
8-[(4-ethylpiperazin-1-yl)methyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-3-25-11-13-26(14-12-25)15-17-22-19-18(20(28)23-21(29)24(19)2)27(17)10-9-16-7-5-4-6-8-16/h4-8H,3,9-15H2,1-2H3,(H,23,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRDMNFWUYMGSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC3=C(N2CCC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-3-methyl-7-(2-phenylethyl)-3,7-dihydro-2H-purin-2-one |
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